2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate
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Overview
Description
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate is a complex compound that includes a piperidine derivative and a ruthenium ion. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Ruthenium, a transition metal, is known for its catalytic properties and is often used in various chemical reactions .
Preparation Methods
The synthesis of 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate involves multiple steps. One common method includes the reaction of piperidine derivatives with ruthenium chloride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and specific catalysts to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperidinones, while reduction reactions can produce substituted piperidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and cycloaddition . In biology and medicine, piperidine derivatives are known for their pharmacological activities and are used in the development of drugs for treating various conditions . The ruthenium component adds to its versatility, making it useful in industrial applications such as the synthesis of fine chemicals and materials .
Mechanism of Action
The mechanism of action of 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate involves its interaction with molecular targets and pathways. The piperidine moiety can interact with various biological receptors, while the ruthenium ion can participate in redox reactions, influencing cellular processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other piperidine derivatives and ruthenium complexes, 2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate stands out due to its unique combination of properties. Similar compounds include other piperidine-based drugs and ruthenium catalysts, such as cis-bis(2,2’-bipyridine)dichlororuthenium(II) hydrate and iridium(IV) chloride . The presence of both piperidine and ruthenium in a single compound provides a synergistic effect, enhancing its overall functionality and application potential .
Properties
Molecular Formula |
C30H56ClN6ORu+ |
---|---|
Molecular Weight |
653.3 g/mol |
IUPAC Name |
2-piperidin-1-id-2-ylpiperidin-1-ide;ruthenium(8+);chloride;hydrate |
InChI |
InChI=1S/3C10H18N2.ClH.H2O.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*9-10H,1-8H2;1H;1H2;/q3*-2;;;+8/p-1 |
InChI Key |
CLBOMBTXUOJJEE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.C1CC[N-]C(C1)C2CCCC[N-]2.O.[Cl-].[Ru+8] |
Origin of Product |
United States |
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